molecular formula C9H14 B14654952 3a-Methyl-1,2,3,3a,4,5-hexahydropentalene CAS No. 53376-51-5

3a-Methyl-1,2,3,3a,4,5-hexahydropentalene

Cat. No.: B14654952
CAS No.: 53376-51-5
M. Wt: 122.21 g/mol
InChI Key: SHPANSYEUXHYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a-Methyl-1,2,3,3a,4,5-hexahydropentalene is an organic compound with a unique structure characterized by a hexahydro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-1,2,3,3a,4,5-hexahydropentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cyclopentadiene derivative and a methylating agent under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-1,2,3,3a,4,5-hexahydropentalene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3a-Methyl-1,2,3,3a,4,5-hexahydropentalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3a-Methyl-1,2,3,3a,4,5-hexahydropentalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione
  • 3a-Methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione

Uniqueness

3a-Methyl-1,2,3,3a,4,5-hexahydropentalene is unique due to its specific hexahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

53376-51-5

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

3a-methyl-2,3,4,5-tetrahydro-1H-pentalene

InChI

InChI=1S/C9H14/c1-9-6-2-4-8(9)5-3-7-9/h4H,2-3,5-7H2,1H3

InChI Key

SHPANSYEUXHYIN-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1=CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.